molecular formula C16H12N4O4S B2419834 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775480-99-3

3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2419834
CAS No.: 1775480-99-3
M. Wt: 356.36
InChI Key: RUVADGJKDRZRFN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3’-(3-thienyl)-5,5’-bi-1,2,4-oxadiazole is a heterocyclic compound that features both oxadiazole and thiophene rings. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of both electron-donating methoxy groups and electron-withdrawing oxadiazole rings makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3’-(3-thienyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Thiophene: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Dimethoxyphenyl)-3’-(3-thienyl)-5,5’-bi-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3’-(3-thienyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding, while the oxadiazole and thiophene rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-3’-(2-thienyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-(3,4-Dimethoxyphenyl)-3’-(4-thienyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-3’-(3-thienyl)-5,5’-bi-1,2,4-oxadiazole stands out due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can lead to different biological activities and applications in materials science.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c1-21-11-4-3-9(7-12(11)22-2)13-17-15(23-19-13)16-18-14(20-24-16)10-5-6-25-8-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVADGJKDRZRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CSC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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